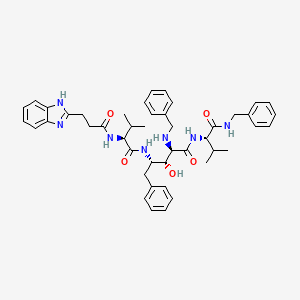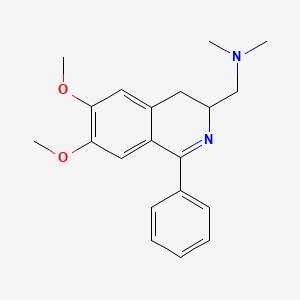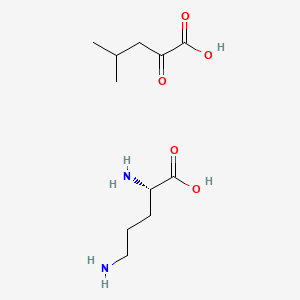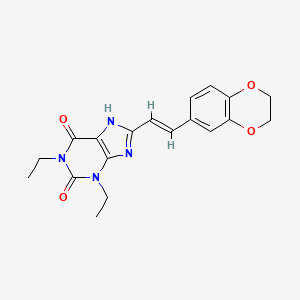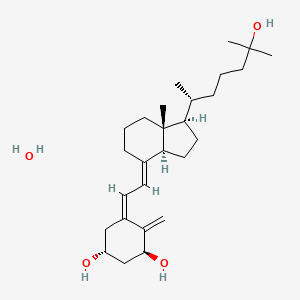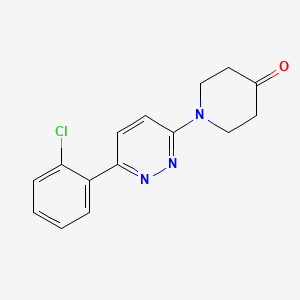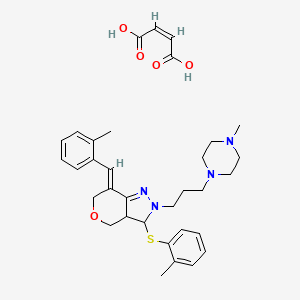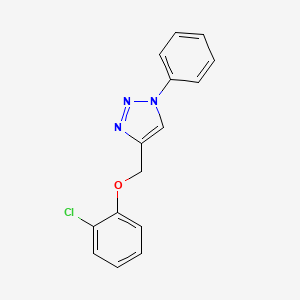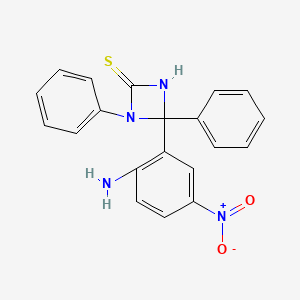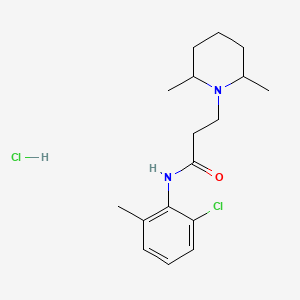
6'-Chloro-3-(2,6-dimethylpiperidino)-o-propionotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOWSIL™ 3140 RTV Coating is a one-part, translucent adhesive or coating known for its excellent flowability, high elongation value, and low stress. It is widely used for protecting corrosion-sensitive components, rigid and flexible circuit boards, and for pin sealing .
Preparation Methods
Synthetic Routes and Reaction Conditions
DOWSIL™ 3140 RTV Coating is a room-temperature vulcanizing (RTV) silicone adhesive. It is prepared by mixing silicone polymers with cross-linking agents and catalysts. The mixture is then cured at room temperature upon exposure to air moisture .
Industrial Production Methods
The industrial production of DOWSIL™ 3140 RTV Coating involves the following steps:
Surface Preparation: All surfaces should be thoroughly cleaned and degreased using solvents like isopropanol, naphtha, or methyl ethyl ketone (MEK)
Application: The coating is applied using syringes or needles, ensuring good flowability and self-leveling properties.
Curing: The coating cures at room temperature, with optional heat acceleration to speed up the process.
Chemical Reactions Analysis
Types of Reactions
DOWSIL™ 3140 RTV Coating undergoes several types of chemical reactions, including:
Oxidation: The silicone polymers can undergo oxidation reactions, especially at elevated temperatures.
Cross-Linking: The primary reaction is the cross-linking of silicone polymers, which occurs upon exposure to moisture in the air.
Common Reagents and Conditions
Reagents: Methyltrimethoxysilane and octamethylcyclotetrasiloxane are common reagents used in the formulation.
Conditions: Room temperature curing is the standard condition, with optional mild heat below 60°C to accelerate the process.
Major Products Formed
The major product formed is a tough, abrasion-resistant elastomer that provides excellent protection against corrosion and mechanical shock .
Scientific Research Applications
DOWSIL™ 3140 RTV Coating has a wide range of scientific research applications, including:
Chemistry: Used as a protective coating for sensitive components and circuit boards.
Biology: Employed in the encapsulation of biological samples to prevent contamination.
Medicine: Utilized in medical devices for its biocompatibility and protective properties.
Industry: Widely used in the electronics industry for pin sealing, solder joint coverage, and thin-section encapsulation
Mechanism of Action
The mechanism of action of DOWSIL™ 3140 RTV Coating involves the cross-linking of silicone polymers upon exposure to moisture. This cross-linking forms a flexible, durable elastomer that provides mechanical shock dampening and protection against corrosion . The molecular targets include the surface of the components being coated, where the silicone polymers form a protective barrier .
Comparison with Similar Compounds
Similar Compounds
DOWSIL™ 3145 RTV: Similar to DOWSIL™ 3140, but with higher strength and non-flow properties.
DOWSIL™ 7091 Adhesive Sealant: A high-performance, neutral cure silicone adhesive/sealant.
DOWSIL™ 730 FS Solvent Resistant Sealant: Known for its solvent resistance.
Uniqueness
DOWSIL™ 3140 RTV Coating is unique due to its combination of excellent flowability, high elongation value, and low stress. It also contains a UV indicator for manual and automated inspection, making it highly versatile for various applications .
Properties
CAS No. |
102504-64-3 |
|---|---|
Molecular Formula |
C17H26Cl2N2O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-3-(2,6-dimethylpiperidin-1-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-12-6-4-9-15(18)17(12)19-16(21)10-11-20-13(2)7-5-8-14(20)3;/h4,6,9,13-14H,5,7-8,10-11H2,1-3H3,(H,19,21);1H |
InChI Key |
JNSFUKUELCRVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCC(=O)NC2=C(C=CC=C2Cl)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


